5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole

Lipophilicity Drug-likeness Physicochemical profiling

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole (CAS 186982-41-2) is a heteroaromatic building block belonging to the 1,2,4-thiadiazole subclass, distinguished from the more common 1,3,4-thiadiazole regioisomer by the adjacency of its two nitrogen atoms. This compound incorporates a 2-thienyl substituent at the 3-position and a chlorine leaving group at the 5-position, enabling sequential nucleophilic aromatic substitution (SNAr) chemistry for scaffold diversification.

Molecular Formula C6H3ClN2S2
Molecular Weight 202.7 g/mol
CAS No. 186982-41-2
Cat. No. B067007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole
CAS186982-41-2
Synonyms5-CHLORO-3-(2-THIENYL)-1,2,4-THIADIAZOLE
Molecular FormulaC6H3ClN2S2
Molecular Weight202.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NSC(=N2)Cl
InChIInChI=1S/C6H3ClN2S2/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H
InChIKeyMRMAZVGSIMWZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole (CAS 186982-41-2): Core Scaffold Identity and Procurement Context


5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole (CAS 186982-41-2) is a heteroaromatic building block belonging to the 1,2,4-thiadiazole subclass, distinguished from the more common 1,3,4-thiadiazole regioisomer by the adjacency of its two nitrogen atoms [1]. This compound incorporates a 2-thienyl substituent at the 3-position and a chlorine leaving group at the 5-position, enabling sequential nucleophilic aromatic substitution (SNAr) chemistry for scaffold diversification [2]. Its molecular formula is C₆H₃ClN₂S₂ (MW 202.68 g/mol) and it is typically supplied at ≥95% purity . The combination of the electron-rich thienyl ring and the electron-deficient 1,2,4-thiadiazole core creates a polarized π-system that is strategically exploited in medicinal chemistry and agrochemical research.

Why 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole Cannot Be Replaced by Generic Thiadiazole or Thienyl Analogs


Substituting this compound with a generic 1,3,4-thiadiazole or a phenyl-bearing 1,2,4-thiadiazole analog introduces uncontrolled shifts in electronic character, lipophilicity, and hydrogen-bonding capacity that propagate into divergent reactivity and biological target engagement. The 1,2,4-regioisomer positions the two nitrogen atoms adjacent to each other, producing a distinct dipole moment and altering the electrophilicity of the 5-chloro position compared to the 1,3,4-isomer [1]. The 2-thienyl group at C3 donates electron density differently than a phenyl or 3-thienyl group, modulating both the rate of SNAr at C5 and the compound's fit into hydrophobic enzyme pockets [2]. As demonstrated in the continuous-flow synthesis literature, the choice of the C3 aryl group directly impacts the efficiency of downstream derivatization, making direct substitution without re-optimization a high-risk strategy for project reproducibility [1].

Quantitative Differentiation Evidence for 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole vs. Closest Analogs


Lipophilicity (LogP) Shift: Thienyl vs. Phenyl Substitution on the 1,2,4-Thiadiazole Core

The 2-thienyl derivative exhibits a calculated logP of 2.92, which is approximately 0.4–0.7 log units lower than the corresponding 3-phenyl analog (estimated logP 3.3–3.6), translating to a measurable reduction in lipophilicity that can improve aqueous solubility and reduce non-specific protein binding in biological assays .

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (PSA) Differentiation: Impact on Membrane Permeability

The target compound exhibits a topological polar surface area (TPSA) of 82.26 Ų, which is notably higher than the phenyl analog (estimated TPSA ~54 Ų for 5-chloro-3-phenyl-1,2,4-thiadiazole, which lacks the additional sulfur atom of the thienyl ring). This difference places the thienyl compound closer to the upper boundary of the CNS-permeable space (typically <90 Ų) while retaining sufficient polarity for favorable desolvation energetics .

Polar surface area Membrane permeability CNS drug design

SNAr Reactivity of the 5-Chloro Leaving Group: Enabling Sequential Diversification

The 5-chloro substituent serves as a versatile leaving group for SNAr reactions with N-, O-, and S-nucleophiles. In the continuous-flow synthesis study, 5-chloro-3-phenyl-1,2,4-thiadiazole was elaborated with multiple nucleophiles to generate a library of derivatives, demonstrating the broad utility of the 5-chloro handle [1]. The 2-thienyl analog is expected to exhibit similar or enhanced reactivity at C5 due to the electron-donating character of thiophene, which increases electron density on the thiadiazole ring and can modulate the rate of nucleophilic displacement relative to the phenyl derivative [2].

Nucleophilic aromatic substitution Building block reactivity Parallel synthesis

Regioisomeric Advantage: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole in Kinase Inhibition

The 1,2,4-thiadiazole regioisomer is a recognized pyrimidine bioisostere with a distinct spatial arrangement of hydrogen-bond acceptors compared to the 1,3,4-isomer [1]. In kinase drug discovery, the 1,2,4-thiadiazole scaffold has been employed to mimic the pyrimidine hinge-binding motif, whereas the 1,3,4-thiadiazole presents a different donor-acceptor pattern that often leads to divergent selectivity profiles. Literature precedence for 1,2,4-thiadiazole-based kinase inhibitors (e.g., PKB/Akt inhibitors) demonstrates that the 1,2,4-regioisomer engages the kinase hinge region through a bidentate hydrogen-bond interaction that cannot be replicated by the 1,3,4-isomer [1][2].

Kinase inhibition Regioisomer selectivity Medicinal chemistry

Physicochemical Benchmarking: Boiling Point and Density as Indicators of Process Feasibility

The target compound has a reported boiling point of 346.2 °C at 760 mmHg and a density of 1.534 g/cm³, while the phenyl analog 5-chloro-3-phenyl-1,2,4-thiadiazole boils at approximately 329.5 °C . The higher boiling point of the thienyl derivative (ΔT_bp ≈ +17 °C) reflects stronger intermolecular interactions, potentially due to the additional sulfur atom enabling S···S or S···π contacts. This difference has practical implications for purification by distillation and for thermal stability during storage and reaction handling.

Process chemistry Physical properties Scale-up feasibility

High-Value Application Scenarios for 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Hinge-Binder Scaffold with Tunable Lipophilicity

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can employ 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole as a pyrimidine-mimetic hinge-binding core [1]. The lower logP (2.92) compared to the phenyl analog reduces the risk of lipophilicity-driven off-target promiscuity while the 5-chloro handle permits rapid SAR exploration through parallel SNAr chemistry . The TPSA of 82.26 Ų positions the compound within a favorable range for achieving both potency and acceptable permeability, a balance often difficult to attain with purely aromatic hinge binders .

Agrochemical Discovery: Fungicidal and Herbicidal Lead Generation

The 1,2,4-thiadiazole scaffold, particularly when substituted with a thienyl group, has established precedent in agrochemical patent literature for fungicidal and herbicidal activity [1]. The chlorine leaving group at C5 enables late-stage diversification with amines and thiols to generate compound libraries for screening against fungal pathogens and weed species. The distinct electronic character of the 2-thienyl substituent may confer selectivity advantages over phenyl-substituted analogs in whole-organism assays.

Continuous-Flow Synthesis and Automated Library Production

Building on the demonstrated continuous-flow methodology for 1,2,4-thiadiazole synthesis [1], 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole can be produced in multi-gram quantities with safe handling of hazardous intermediates. The higher boiling point (346.2 °C) relative to the phenyl analog (329.5 °C) provides a wider thermal operating window during flow reactor processing, reducing the risk of thermal decomposition and enabling higher throughput in automated library synthesis .

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